![molecular formula C16H17N3O4 B2893892 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797864-78-8](/img/structure/B2893892.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under reflux conditions.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazole ring through an acetamide linkage. This can be done using acetic anhydride and a suitable base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the benzo[d][1,3]dioxole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced derivatives.
Substitution: Various substituted benzo[d][1,3]dioxole and pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may have potential as a bioactive molecule, with applications in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety might interact with aromatic amino acids in proteins, while the pyrazole ring could form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Similar structure but lacks the pyrazole ring.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
The combination of the benzo[d][1,3]dioxole moiety and the pyrazole ring in 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.
Activité Biologique
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including pharmacological profiles, structure-activity relationships (SAR), and in vitro studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazole derivative. Its molecular formula is C15H18N2O3, with a molecular weight of approximately 274.31 g/mol. The presence of both hydrophilic and lipophilic components suggests potential for diverse interactions within biological systems.
Structural Characteristics
Feature | Details |
---|---|
Molecular Formula | C15H18N2O3 |
Molecular Weight | 274.31 g/mol |
Key Functional Groups | Dioxole, Pyrazole |
Solubility | Moderate to high |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that analogs with similar structures can be effective against various pathogens, including Trypanosoma brucei, which causes African sleeping sickness. The parent compound demonstrated a pEC50 value of approximately 8.5 against this pathogen, indicating potent activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand the influence of different substituents on the pyrazole ring and their impact on biological activity. For instance:
- Hydrogen Bond Donors (HBD) : The presence of HBD on the pyrazole was critical for maintaining potent activity.
- Alkyl Chain Variations : Substituting the alkyl chains at positions R1 and R2 significantly influenced activity levels. For example, removing methyl groups resulted in decreased potency .
Toxicity Profile
In vitro studies assessing the toxicity of related compounds revealed that most analogs were non-toxic to mammalian cells, with the exception of certain derivatives that exhibited low micromolar toxicity against specific cell lines . This suggests a favorable safety profile for further development.
Study 1: In Vitro Evaluation Against T. brucei
In a series of experiments aimed at evaluating the efficacy of the compound against T. brucei, it was found that incubation times significantly affected growth inhibition rates. Compounds were classified as fast-acting if they achieved a pEC50 > 6 within 18 hours. Notably, compounds from this series required longer incubation times (≥18 hours) to achieve >90% growth inhibition at higher concentrations .
Study 2: Metabolic Stability Assessment
Further investigations into metabolic stability were conducted using human liver microsomes (HLMs) and rat hepatocytes (RHs). Compounds showed varied stability profiles; some analogs retained potency while demonstrating acceptable metabolic stability, making them suitable candidates for further pharmacokinetic studies .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(6-11-1-2-14-15(5-11)23-10-22-14)18-12-7-17-19(8-12)13-3-4-21-9-13/h1-2,5,7-8,13H,3-4,6,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKSHGAUHKDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.